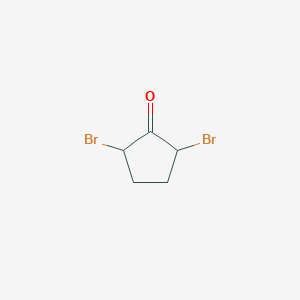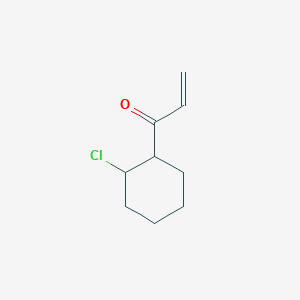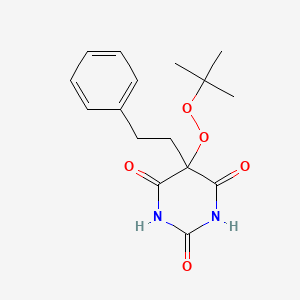![molecular formula C13H24O B14636516 1-[(2-Methylbut-3-YN-2-YL)oxy]octane CAS No. 55361-33-6](/img/structure/B14636516.png)
1-[(2-Methylbut-3-YN-2-YL)oxy]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methylbut-3-YN-2-YL)oxy]octane is an organic compound characterized by its unique structure, which includes an alkyne group and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate octyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide ion formed from 2-methylbut-3-yn-2-ol attacks the octyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions: 1-[(2-Methylbut-3-YN-2-YL)oxy]octane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers.
科学研究应用
1-[(2-Methylbut-3-YN-2-YL)oxy]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism may involve interaction with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane.
(2-Methylbut-3-yn-2-yl)benzene: Shares a similar alkyne group but with a benzene ring instead of an octane chain.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a benzonitrile group instead of an octane chain.
Uniqueness: this compound is unique due to its combination of an alkyne group and a long octane chain, which imparts distinct chemical and physical properties. This combination makes it a versatile compound in various synthetic and industrial applications.
属性
CAS 编号 |
55361-33-6 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC 名称 |
1-(2-methylbut-3-yn-2-yloxy)octane |
InChI |
InChI=1S/C13H24O/c1-5-7-8-9-10-11-12-14-13(3,4)6-2/h2H,5,7-12H2,1,3-4H3 |
InChI 键 |
TUKWTGREWHTSQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


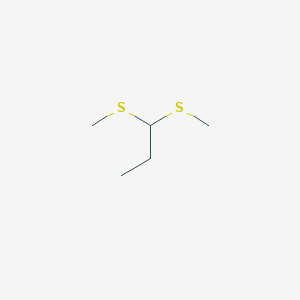

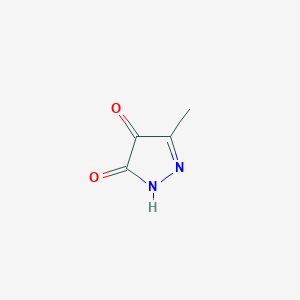
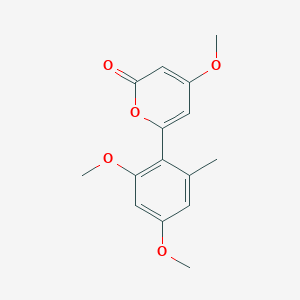
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
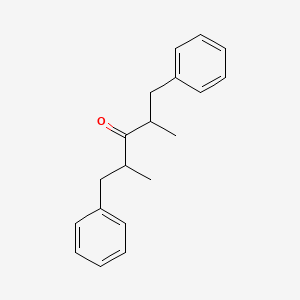

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
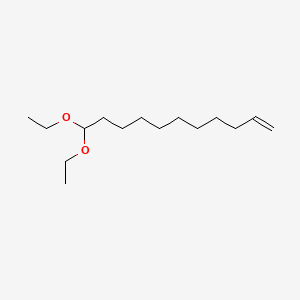
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)

